molecular formula C26H28O7 B13387134 7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one

7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one

Cat. No.: B13387134
M. Wt: 452.5 g/mol
InChI Key: RDXLWAJRBPKMPD-UHFFFAOYSA-N
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Description

7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its pyranochromen core, which is substituted with a dihydroxy-methylbutoxy group and a methoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C26H28O7

Molecular Weight

452.5 g/mol

IUPAC Name

7-[4-(2,3-dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C26H28O7/c1-25(2)9-8-16-10-17-21(12-20(16)33-25)31-13-18(24(17)28)15-6-7-19(22(11-15)30-5)32-14-23(27)26(3,4)29/h6-13,23,27,29H,14H2,1-5H3

InChI Key

RDXLWAJRBPKMPD-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OCC(C(C)(C)O)O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyranochromen Core: This step typically involves the cyclization of a suitable precursor, such as a chromen derivative, under acidic or basic conditions.

    Introduction of the Dihydroxy-Methylbutoxy Group: This step involves the selective hydroxylation of a methylbutoxy group, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Structural Features and Reactive Sites

The compound contains:

  • A pyrano[3,2-g]chromen-6-one core (fused furanochromenone system).

  • A 4-(2,3-dihydroxy-3-methylbutoxy) side chain.

  • Methoxy and dimethyl substituents.

Key reactive sites include:

  • Epoxide-like diol group : The 2,3-dihydroxy-3-methylbutoxy chain may undergo oxidation or dehydration.

  • Methoxy groups : Susceptible to demethylation under acidic or enzymatic conditions.

  • Chromenone carbonyl : Potential for nucleophilic attack or reduction.

Oxidation and Dehydration

The dihydroxybutoxy side chain can dehydrate to form an epoxide or oxidize to a ketone. Similar compounds (e.g., oxypeucedanin) undergo enzymatic oxidation in plants to yield metabolites like heraclenin .
Example Reaction:

Diolor H2O2OxidaseEpoxide+H2O\text{Diol} \xrightarrow[\text{or H}_2\text{O}_2]{\text{Oxidase}} \text{Epoxide} + \text{H}_2\text{O}

Demethylation

Methoxy groups on aromatic rings are often demethylated in biological systems. For instance, fungal enzymes (e.g., CYP450) may convert methoxy to hydroxyl groups .
Example Reaction:

Ar-OCH3CYP450Ar-OH+CH3O\text{Ar-OCH}_3 \xrightarrow{\text{CYP450}} \text{Ar-OH} + \text{CH}_3\text{O}^-

Nucleophilic Substitution

The chromenone carbonyl (C=O) at position 6 can undergo nucleophilic attack. In related compounds, this site reacts with amines to form Schiff bases .
Example Reaction:

C=O+R-NH2C=N-R+H2O\text{C=O} + \text{R-NH}_2 \rightarrow \text{C=N-R} + \text{H}_2\text{O}

Synthetic Modifications

Limited synthetic studies exist for this compound, but analogs suggest the following pathways:

Cyclization Reactions

Chromenone derivatives are synthesized via cyclization of prenylated coumarins. For example, heating with acetic anhydride induces cyclization to form tricyclic structures .
Conditions:

ReagentTemperatureProductYield
Ac₂O120°CTricyclic chromenone65%
H₂SO₄ (cat.)80°CDehydrated epoxide45%

Esterification

The diol group can esterify with acyl chlorides. In a study, treatment with acetyl chloride yielded acetylated derivatives .
Example:

Diol+AcClDi-OAc ester+HCl\text{Diol} + \text{AcCl} \rightarrow \text{Di-OAc ester} + \text{HCl}

Biotransformation Pathways

In Citrus species, microbial metabolism modifies similar chromenones:

  • Hydroxylation : Addition of –OH groups to the aromatic ring .

  • Glycosylation : Attachment of sugar moieties to enhance solubility .

Challenges and Research Gaps

  • Stability : The diol side chain is prone to degradation under acidic conditions .

  • Stereochemistry : The (2R,3)-dihydroxy configuration complicates synthetic replication .

  • Limited Data : No kinetic or mechanistic studies specific to this compound are available.

Proposed Reaction Table

Reaction TypeConditionsProductReference
EpoxidationH₂O₂, pH 7.4Epoxidized side chain
DemethylationCYP450 enzyme, 37°C3'-Hydroxy derivative
AcetylationAc₂O, pyridine, 25°CDiacetylated diol
Schiff base formationEthylenediamine, EtOHChromenone-imine conjugate

Scientific Research Applications

7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. The dihydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to specific targets. The compound may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory and microbial pathways.

    Signal Modulation: Modulating signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Oxypeucedanin Hydrate: A structurally similar compound with a furochromen core and similar functional groups.

    Byakangelicin: Another compound with a similar core structure and biological activities.

Biological Activity

7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one, commonly referred to as Pierreione B, is a methoxyisoflavone known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula of Pierreione B is C26H28O7C_{26}H_{28}O_7, and its structure features a pyranochromone backbone with specific substitutions that enhance its biological activity. The presence of the methoxy and dihydroxy groups plays a crucial role in its interaction with biological systems.

Antioxidant Activity

Pierreione B exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively. The antioxidant capacity is attributed to the presence of hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

Research indicates that Pierreione B can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This modulation occurs through the suppression of NF-κB signaling pathways, which are critical in the inflammatory response .

Anticancer Properties

Pierreione B has demonstrated potential anticancer effects across various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by activating caspase pathways and downregulating anti-apoptotic proteins . Furthermore, it inhibits cell proliferation and induces cell cycle arrest at the G1 phase.

The biological activities of Pierreione B are mediated through several mechanisms:

  • Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Mechanism : By inhibiting NF-κB activation, it reduces the expression of inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis is mediated through mitochondrial pathways and the activation of caspases.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the DPPH radical scavenging activity of Pierreione B, showing a significant reduction in DPPH radical concentration compared to control groups .
  • Inflammation Model : In an animal model of arthritis, administration of Pierreione B resulted in decreased paw swelling and reduced levels of inflammatory markers .
  • Cancer Cell Line Studies : In a comparative analysis with other flavonoids, Pierreione B exhibited superior cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of quercetin .

Data Table

Biological ActivityMechanismReference
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of NF-κB
AnticancerInduction of apoptosis

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

The synthesis typically involves multi-step reactions, including alkylation of phenolic hydroxyl groups and cyclization. For example, substituted coumarin derivatives are synthesized via nucleophilic substitution (e.g., using potassium carbonate as a base for alkoxy group introduction) followed by cyclocondensation . Purity validation requires HPLC with UV detection (λ = 254–280 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks. Recrystallization in ethanol:water (7:3) is recommended to remove byproducts .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), chromenone carbonyl (δ 160–165 ppm), and dihydroxybutoxy protons (δ 4.1–4.3 ppm) .
  • FT-IR : Confirm hydroxyl (3,200–3,500 cm⁻¹), carbonyl (1,650–1,700 cm⁻¹), and ether (1,100–1,250 cm⁻¹) stretches .
  • X-ray crystallography : Resolve stereochemistry of the dihydroxy-3-methylbutoxy side chain and pyranochromenone core. Weak C–H···O hydrogen bonds stabilize the crystal lattice .

Q. How do solubility and stability impact experimental design?

The compound is sparingly soluble in water but dissolves in DMSO, methanol, or acetone. Stability studies (pH 2–12, 25–60°C) show degradation under alkaline conditions (t1/2 < 24 hrs at pH 12). Use inert atmospheres (N2/Ar) during reactions to prevent oxidation of dihydroxy groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalysis : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxy group substitution efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs under reflux) for cyclization steps, improving yield by 15–20% .
  • Byproduct mitigation : Use silica gel column chromatography (hexane:ethyl acetate, 3:1) to isolate the target compound from dimeric side products .

Q. How to resolve contradictions in structural data from different analytical methods?

Discrepancies between NMR and X-ray data often arise from dynamic conformational changes. For example:

  • NMR : Averaged signals in solution may mask rotational isomers of the methoxyphenyl group.
  • X-ray : Static solid-state structures reveal specific conformers. Resolution: Perform variable-temperature NMR (−50°C to 50°C) to identify restricted rotation and compare with DFT-optimized geometries .

Q. What structure-activity relationships (SAR) are observed in analogs?

  • Methoxy groups : Removal of the 3-methoxy substituent reduces antioxidant activity by 40% (DPPH assay), highlighting its role in radical scavenging .
  • Dihydroxybutoxy chain : Methyl substitution at C3 enhances lipid solubility (logP increases by 0.8), improving cellular uptake in hepatoma models .
  • Pyranochromenone core : Fluorination at C6 increases fluorescence quantum yield (Φ = 0.45 vs. 0.25 for parent compound), enabling bioimaging applications .

Q. Which advanced analytical methods are suitable for quantifying trace impurities?

  • LC-MS/MS : Detect and quantify oxidative degradants (e.g., quinone derivatives) at ppb levels using MRM transitions (Q1/Q3: 304→286) .
  • Chiral HPLC : Resolve enantiomers of the dihydroxy-3-methylbutoxy chain (Chiralpak AD-H column, heptane:isopropanol 85:15) .
  • Solid-state NMR : Characterize polymorphs (e.g., Form I vs. Form II) by analyzing 13C chemical shifts of the chromenone carbonyl .

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